molecular formula C20H19N3O3S2 B2876344 Ethyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate CAS No. 864918-76-3

Ethyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Cat. No.: B2876344
CAS No.: 864918-76-3
M. Wt: 413.51
InChI Key: PJGBYOWGELFRSJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a complex organic compound that features a thiadiazole ring, a benzoate ester, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting o-tolyl hydrazine with carbon disulfide and an oxidizing agent.

    Thioether Formation: The thiadiazole derivative is then reacted with a suitable halogenated acetamide to form the thioether linkage.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate can undergo various chemical reactions:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate depends on its specific application:

    Antimicrobial Activity: The thiadiazole ring can interact with bacterial enzymes, inhibiting their function and leading to cell death.

    Polymerization: The compound can act as a monomer or cross-linking agent in polymerization reactions, affecting the physical properties of the resulting polymer.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-triazol-5-yl)phenoxy)acetamido)benzoate: Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

Ethyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is unique due to the presence of the thiadiazole ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 4-[[2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-3-26-19(25)14-8-10-15(11-9-14)21-17(24)12-27-20-22-18(23-28-20)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGBYOWGELFRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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